molecular formula C17H15ClN2O3S B14921312 Propan-2-yl 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Propan-2-yl 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B14921312
M. Wt: 362.8 g/mol
InChI Key: ZECJHCPWPUWHRW-UHFFFAOYSA-N
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Description

Isopropyl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group can be attached through acylation reactions using 4-chlorobenzoyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyano and chlorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution; electrophilic reagents like halogens for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the cyano and chlorobenzoyl groups.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Isopropyl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of isopropyl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate: Similar structure but with a different substitution pattern on the benzoyl group.

    Dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate: Contains a similar chlorobenzoyl group but with different ester groups.

Uniqueness

Isopropyl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

propan-2-yl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H15ClN2O3S/c1-9(2)23-17(22)14-10(3)13(8-19)16(24-14)20-15(21)11-4-6-12(18)7-5-11/h4-7,9H,1-3H3,(H,20,21)

InChI Key

ZECJHCPWPUWHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC(C)C

Origin of Product

United States

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